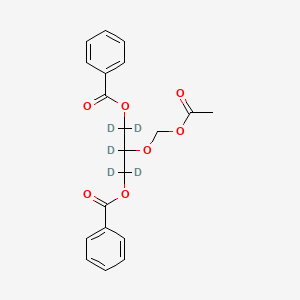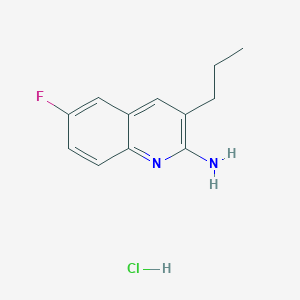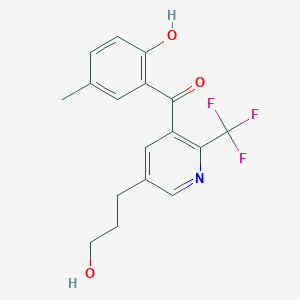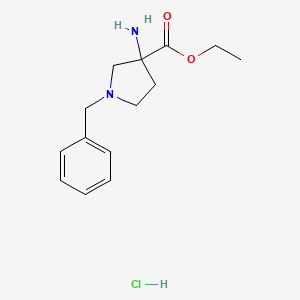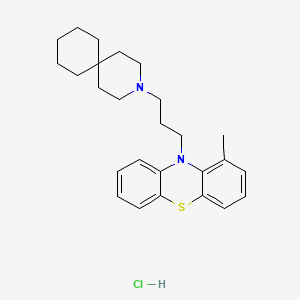
Phenothiazine, 10-(3-(3-azaspiro(5.5)undec-3-yl)propyl)-1-methyl-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenothiazine, 10-(3-(3-azaspiro(5.5)undec-3-yl)propyl)-1-methyl-, hydrochloride is a chemical compound known for its diverse applications in various scientific fields. This compound is a derivative of phenothiazine, which is a heterocyclic compound containing sulfur and nitrogen atoms. The unique structure of this compound allows it to interact with various biological systems, making it valuable in research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenothiazine, 10-(3-(3-azaspiro(5.5)undec-3-yl)propyl)-1-methyl-, hydrochloride typically involves multiple steps, starting from phenothiazine. The process includes:
Alkylation: Phenothiazine is alkylated with 1-bromo-3-chloropropane to introduce the propyl chain.
Cyclization: The intermediate product undergoes cyclization with 3-azaspiro[5.5]undecane to form the azaspiro structure.
Methylation: The final step involves methylation of the nitrogen atom to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and high-pressure conditions to enhance reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Phenothiazine, 10-(3-(3-azaspiro(5.5)undec-3-yl)propyl)-1-methyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Phenothiazine, 10-(3-(3-azaspiro(5.5)undec-3-yl)propyl)-1-methyl-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological membranes and proteins.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Phenothiazine, 10-(3-(3-azaspiro(5.5)undec-3-yl)propyl)-1-methyl-, hydrochloride involves its interaction with various molecular targets, including:
Receptors: The compound can bind to specific receptors in the nervous system, modulating their activity.
Enzymes: It can inhibit or activate certain enzymes, affecting metabolic pathways.
Membranes: The compound can integrate into biological membranes, altering their properties and functions.
Vergleich Mit ähnlichen Verbindungen
Phenothiazine, 10-(3-(3-azaspiro(5.5)undec-3-yl)propyl)-1-methyl-, hydrochloride is unique compared to other phenothiazine derivatives due to its specific azaspiro structure. Similar compounds include:
Chlorpromazine: A widely used antipsychotic with a different side chain structure.
Thioridazine: Another antipsychotic with a similar core structure but different substituents.
Promethazine: An antihistamine with a different functional group arrangement.
The uniqueness of this compound lies in its specific structural features, which confer distinct biological and chemical properties.
Eigenschaften
CAS-Nummer |
6663-52-1 |
|---|---|
Molekularformel |
C26H35ClN2S |
Molekulargewicht |
443.1 g/mol |
IUPAC-Name |
10-[3-(3-azaspiro[5.5]undecan-3-yl)propyl]-1-methylphenothiazine;hydrochloride |
InChI |
InChI=1S/C26H34N2S.ClH/c1-21-9-7-12-24-25(21)28(22-10-3-4-11-23(22)29-24)18-8-17-27-19-15-26(16-20-27)13-5-2-6-14-26;/h3-4,7,9-12H,2,5-6,8,13-20H2,1H3;1H |
InChI-Schlüssel |
QWFARVILYDPYBN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=CC=C1)SC3=CC=CC=C3N2CCCN4CCC5(CCCCC5)CC4.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





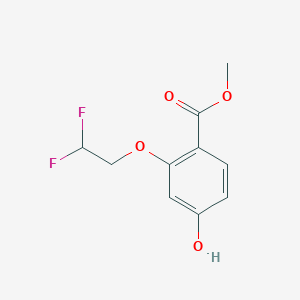

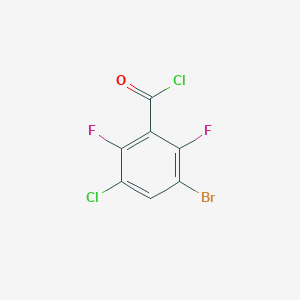
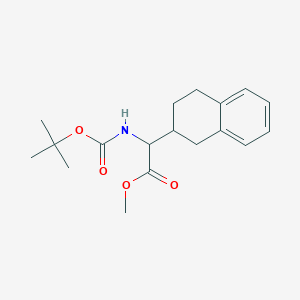
![2-[3,5-Difluoro-4-(2-methoxy-ethoxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B13721389.png)

![3-Bromo-6,7-dihydro-2-methyl-8-trifluoromethyl-5H-cyclopenta-[E]-pyrimidine-[3,2-B]-pyrazole](/img/structure/B13721401.png)
